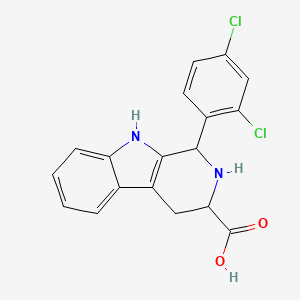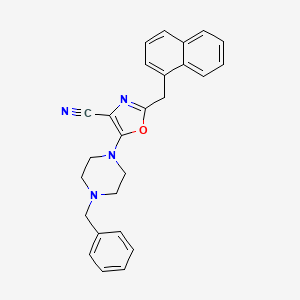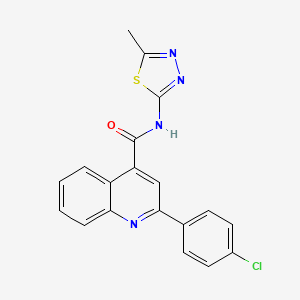![molecular formula C19H22N2O2 B14952399 N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B14952399.png)
N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety. These compounds are known for their ability to form stable complexes with transition metals and have various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-butoxybenzaldehyde and 4-methylbenzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone products with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(phenyl(pyridin-2-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The specific substitution pattern on the phenyl ring can also affect the compound’s ability to form metal complexes and its overall stability.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-butoxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-23-18-8-6-5-7-17(18)14-20-21-19(22)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)/b20-14+ |
Clave InChI |
AVMRUIUDTIHCLR-XSFVSMFZSA-N |
SMILES isomérico |
CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-butyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952339.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B14952348.png)
![4-Chloro-N-({N'-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952354.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B14952360.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14952375.png)
![6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952385.png)
![N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B14952393.png)
![(2Z)-6-(2-chlorobenzyl)-2-(3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952400.png)
![(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14952401.png)

![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952408.png)
